molecular formula C10H7N3O3 B2500995 8-Nitro-quinoline-2-carboxylic acid amide CAS No. 652968-08-6

8-Nitro-quinoline-2-carboxylic acid amide

Cat. No.: B2500995
CAS No.: 652968-08-6
M. Wt: 217.184
InChI Key: GXTOIZYHYAGDQE-UHFFFAOYSA-N
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Description

“8-Nitro-quinoline-2-carboxylic acid amide” is a chemical compound . It’s part of the quinoline family, which is known for its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The “8-Nitro-” indicates a nitro group (-NO2) attached at the 8th position of the quinoline core. The “2-carboxylic acid amide” suggests a carboxamide group (-CONH2) at the 2nd position .

Scientific Research Applications

Structural Studies and Foldamer Design

  • Oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, related to 8-nitro-quinoline-2-carboxylic acid amide, have been synthesized and studied for their helical structures. The oligomers adopt a bent conformation stabilized by intramolecular hydrogen bonds, with some maintaining helical conformation even at high temperatures (Jiang et al., 2003).

Advancements in Synthesis Techniques

  • A large-scale and chromatography-free synthesis method for helical aromatic oligoamide foldamers derived from 8-amino-2-quinolinecarboxylic acid, a precursor to this compound, has been developed. This method emphasizes improvements in scale-up and purification through recrystallization methods (Qi et al., 2013).

Chemical Modification and Reactivity

  • A study on the regio- and chemoselective mono- and bisnitration of 8-aminoquinoline amides, which are structurally similar to this compound, demonstrated the use of Fe(NO3)3·9H2O as a promoter and nitro source. This represents a novel approach in the nitration of quinolines (He et al., 2016).

Application in Ligand Design

  • A study discussed the synthesis of N,N-diisopropyl quinoline-2-carboxamide from quinoline-2-carboxylic acid, a compound related to this compound. This ligand was utilized in palladium-catalyzed Suzuki cross-coupling reactions, demonstrating its utility in organic synthesis (Liu et al., 2015).

Photocatalytic Applications

  • An efficient photocatalytic method for remote C5-H bond carboxylation of 8-amino quinoline amide and sulfonamide derivatives was developed, indicating potential applications of this compound in photocatalysis (Sen et al., 2019).

Future Directions

The future directions for “8-Nitro-quinoline-2-carboxylic acid amide” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Quinoline derivatives have been the focus of many studies due to their broad-ranging pharmacological potential .

Properties

IUPAC Name

8-nitroquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c11-10(14)7-5-4-6-2-1-3-8(13(15)16)9(6)12-7/h1-5H,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTOIZYHYAGDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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